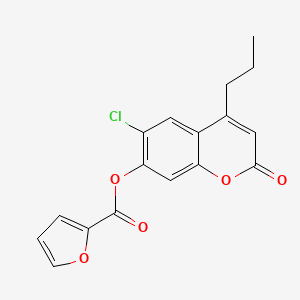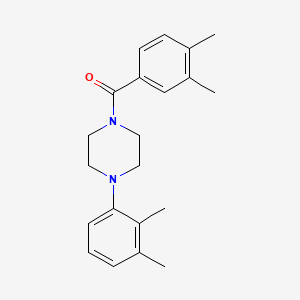
N,N,2,4,5-pentamethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,4,5-pentamethylbenzenesulfonamide, also known as PMBSA, is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various compounds. In
Wissenschaftliche Forschungsanwendungen
N,N,2,4,5-pentamethylbenzenesulfonamide has been extensively used in various scientific research applications due to its unique properties. It has been used as a catalyst in various organic reactions, such as the synthesis of 1,2,4-triazole derivatives and the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Additionally, this compound has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazole derivatives and benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of N,N,2,4,5-pentamethylbenzenesulfonamide is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between the reactants. It is also believed to form a complex with the reactants, which lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory activity in vitro. It has also been reported to exhibit antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,2,4,5-pentamethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it has been shown to be an effective catalyst in various organic reactions. However, this compound has some limitations. It is not very soluble in water, which limits its use in aqueous reactions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effectiveness in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research. One potential area of research is the development of new methods for the synthesis of this compound and its derivatives. Additionally, this compound could be used as a catalyst in the synthesis of new compounds with potential biological activity. Finally, further studies could be conducted to investigate the biochemical and physiological effects of this compound in vitro and in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is easy to synthesize and purify, and it has been shown to be an effective catalyst in various organic reactions. While its mechanism of action is not well understood, it has been reported to exhibit anti-inflammatory and antifungal activity in vitro. There are several future directions for the use of this compound in scientific research, including the development of new methods for its synthesis and its use as a catalyst in the synthesis of new compounds with potential biological activity.
Synthesemethoden
The synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 2,4,5-trimethyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This method has been widely used in the synthesis of other sulfonamide derivatives and is considered to be a reliable and efficient method.
Eigenschaften
IUPAC Name |
N,N,2,4,5-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-6-10(3)11(7-9(8)2)15(13,14)12(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQMHDTTMIIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)
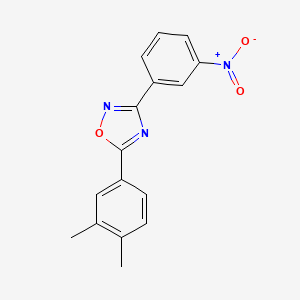
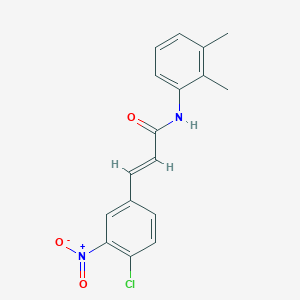
![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)
![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
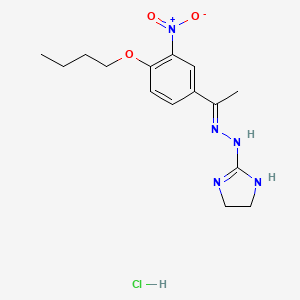
![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)
